N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide

Medicinal Chemistry Drug-Likeness Halogen Bonding

N-[6-(4-Bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide (CAS 478067-12-8) is a synthetic small-molecule benzamide derivative featuring a 2-oxo-2H-pyran (α-pyrone) core, a 4-bromophenyl substituent at the 6-position, and a 4-methyl group on the pyrone ring. It belongs to a series of 3-benzamido-2-oxopyran analogs that have been investigated for enzyme inhibition and antiproliferative properties.

Molecular Formula C19H14BrNO3
Molecular Weight 384.229
CAS No. 478067-12-8
Cat. No. B2665398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide
CAS478067-12-8
Molecular FormulaC19H14BrNO3
Molecular Weight384.229
Structural Identifiers
SMILESCC1=C(C(=O)OC(=C1)C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C19H14BrNO3/c1-12-11-16(13-7-9-15(20)10-8-13)24-19(23)17(12)21-18(22)14-5-3-2-4-6-14/h2-11H,1H3,(H,21,22)
InChIKeySHXFJVLGULJDBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[6-(4-Bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide (CAS 478067-12-8): Structural Identity and Research Classification


N-[6-(4-Bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide (CAS 478067-12-8) is a synthetic small-molecule benzamide derivative featuring a 2-oxo-2H-pyran (α-pyrone) core, a 4-bromophenyl substituent at the 6-position, and a 4-methyl group on the pyrone ring. It belongs to a series of 3-benzamido-2-oxopyran analogs that have been investigated for enzyme inhibition and antiproliferative properties . The compound is cataloged in authoritative chemical databases and commercial supplier listings as a research-grade chemical with a typical purity of ≥95% . Its structure embeds a C–Br bond that enables participation in transition-metal-catalyzed cross-coupling reactions, making it a versatile synthetic intermediate for further derivatization .

Why In-Class 2-Oxopyran-3-yl Benzamides Cannot Be Interchanged: The Critical Role of the 4-Bromophenyl Substituent for N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide


Within the 2-oxopyran-3-yl benzamide series, replacement of the 4-bromophenyl group by chloro, methyl, or unsubstituted phenyl analogs is not functionally neutral. Closely related compounds such as the 4-chlorophenyl analog (CAS 478067-02-6) and the 4-methylphenyl analog (CAS 478067-13-9) differ in halogen-dependent properties including lipophilicity (logP), C–X bond polarity, and the ability to engage in halogen bonding with protein targets . Early-stage biological profiling of substituted benzamide derivatives demonstrates that para-substituent variation alone can shift IC50 values by more than an order of magnitude against kinase and epigenetic targets, reflecting differential target engagement and binding-site complementarity [1]. Generic substitution without verifying target-specific SAR therefore risks selecting a compound with substantially different potency, selectivity profile, or synthetic utility, undermining experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for N-[6-(4-Bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide (478067-12-8) Against Structural Analogs


Halogen-Dependent Lipophilicity and Polar Surface Area Compared with the 4-Chlorophenyl Analog

The replacement of chlorine (CAS 478067-02-6) with bromine at the para position of the 6-phenyl ring increases the calculated logP and molecular polarizability while maintaining identical hydrogen-bond donor/acceptor counts and topological polar surface area (tPSA) . This modulation of lipophilic ligand efficiency (LLE) can influence membrane permeability and target binding entropy without altering the core pharmacophore geometry, providing a distinct tool for SAR exploration [1].

Medicinal Chemistry Drug-Likeness Halogen Bonding

PARA-Substituent Effects on Kinase Inhibition Potency Within Benzamide Chemotypes

A systematic SAR study of substituted benzamide derivatives reveals that para-substituent identity on the benzamide ring profoundly influences inhibitory potency against clinically relevant kinases. While the specific brominated 2-oxopyran analog has not been reported in this assay, the class trend indicates that para-substituted benzamides can exhibit IC50 values ranging from 8.7 μM (2-Me) to 149 μM (4-OMe) in enzyme inhibition assays [1]. The 4-bromophenyl variant, by virtue of its electron-withdrawing and steric properties, is predicted to occupy an intermediate-to-high potency segment of this continuum.

Kinase Inhibition SAR IC50

C–Br Bond Utility for Transition-Metal-Catalyzed Late-Stage Functionalization

The aryl bromide group at the 4-position of the phenyl ring provides a chemically selective handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that is absent in the 4-chloro, 4-methyl, and unsubstituted phenyl analogs. The C–Br bond exhibits optimal reactivity for oxidative addition with Pd(0) catalysts under mild conditions, enabling late-stage diversification of probe molecules [1]. In contrast, the C–Cl bond in the 4-chlorophenyl analog (CAS 478067-02-6) requires harsher conditions or specialized ligands for efficient coupling [2].

Synthetic Chemistry Cross-Coupling Chemical Biology

Aurora Kinase Inhibition Potential Inferred from Structurally Related 2-Oxopyran Benzamides

A closely related 2-oxopyran-3-yl benzamide scaffold (designated compound 59) demonstrated sub-micromolar inhibition of Aurora A kinase (IC50 = 0.242 ± 0.036 μM) and Aurora B kinase (IC50 = 0.536 μM) while showing selectivity over EGFR (IC50 = 56.78 ± 4.94 μM) and Nek2 (>200 μM) [1]. Although the exact substituent pattern of compound 59 was not disclosed, the shared 2-oxopyran-3-yl benzamide core suggests that CAS 478067-12-8, with its bromine substituent, may exhibit similar or modulated Aurora kinase engagement, making it a suitable comparator or starting point for scaffold-hopping campaigns.

Aurora Kinase Anticancer Enzyme Inhibition

High-Value Application Scenarios for N-[6-(4-Bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide (478067-12-8) Based on Differentiated Evidence


Halogen-Bond-Directed Medicinal Chemistry and Fragment-Based Drug Discovery

The 4-bromophenyl substituent provides a stronger halogen-bond donor than the 4-chloro or 4-fluoro analogs, enabling exploration of halogen-bonding interactions with protein backbone carbonyls or π-systems in fragment-based screening campaigns . The compound can serve as a bromine-enriched fragment for X-ray crystallographic soaking experiments, where the anomalous scattering of bromine facilitates unambiguous binding-mode determination.

Pd-Catalyzed Late-Stage Diversification for Chemical Probe Synthesis

The aryl bromide handle permits Suzuki-Miyaura or Buchwald-Hartwig cross-coupling under mild conditions (RT to 60 °C, Pd(PPh3)4 or Pd2(dba)3/XPhos), enabling rapid generation of focused libraries from a single intermediate . This synthetic advantage is absent in the 4-chlorophenyl analog, which requires specialized catalytic systems, making the brominated compound the preferred procurement choice for parallel synthesis workflows.

Aurora Kinase Inhibitor Scaffold-Hopping and Selectivity Profiling

The demonstrated Aurora A/B kinase inhibition (IC50 ~0.2–0.5 μM) of a structurally related 2-oxopyran-3-yl benzamide scaffold supports the use of CAS 478067-12-8 as a core template for systematic SAR exploration around the 4-bromophenyl ring. The bromine substituent may be varied or retained to probe steric and electronic effects on Aurora vs EGFR selectivity, which has been observed at >200-fold for the scaffold class.

Physiochemical Property Benchmarking in Drug-Likeness Optimization

With a predicted logP of ~4.2, molecular weight of 384.2 g/mol, and tPSA driven by the amide and pyrone carbonyl groups, the compound occupies a calculated property space (Ro5 compliant, borderline lipophilicity) that makes it a useful comparator for assessing the impact of bromine vs chlorine or methyl substitution on permeability, solubility, and metabolic stability in lead optimization programs .

Quote Request

Request a Quote for N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.